5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Overview
Description
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a dihydro-1,4-benzodiazepin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Methylation: The methyl group at the 1 position is introduced via alkylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological targets such as GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.
Lorazepam: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
Uniqueness
5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which may influence its pharmacological profile and receptor binding affinity compared to other benzodiazepines.
Properties
CAS No. |
56967-27-2 |
---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
5,7-dichloro-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-8-3-2-6(11)4-7(8)10(12)13-5-9(14)15/h2-4H,5H2,1H3 |
InChI Key |
KZSORONFJRGEQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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